molecular formula C9H5F3N4O2S B11807938 3-((2-Nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole

3-((2-Nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole

Cat. No.: B11807938
M. Wt: 290.22 g/mol
InChI Key: MNVXAGHCLJQPKQ-UHFFFAOYSA-N
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Description

3-((2-Nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a nitrophenylthio group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves the reaction of 2-nitrophenylthiol with a suitable triazole precursor under specific conditions. One common method involves the use of a base-catalyzed cyclization reaction, where the 2-nitrophenylthiol reacts with a triazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2-Nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid can be used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions involving the trifluoromethyl group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2-Nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-((2-Nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitrophenylthio group and the trifluoromethyl group can influence the compound’s binding affinity and specificity towards its targets. The triazole ring can also play a role in stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-((2-Nitrophenyl)thio)-4H-1,2,4-triazole: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    5-(Trifluoromethyl)-4H-1,2,4-triazole: Lacks the nitrophenylthio group, which may influence its binding properties and overall stability.

    2-Nitrophenylthiol: Contains the nitrophenylthio group but lacks the triazole ring, which may limit its applications in certain fields.

Uniqueness

3-((2-Nitrophenyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole is unique due to the presence of both the nitrophenylthio group and the trifluoromethyl group on the triazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.

Properties

Molecular Formula

C9H5F3N4O2S

Molecular Weight

290.22 g/mol

IUPAC Name

3-(2-nitrophenyl)sulfanyl-5-(trifluoromethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C9H5F3N4O2S/c10-9(11,12)7-13-8(15-14-7)19-6-4-2-1-3-5(6)16(17)18/h1-4H,(H,13,14,15)

InChI Key

MNVXAGHCLJQPKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SC2=NNC(=N2)C(F)(F)F

Origin of Product

United States

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